molecular formula C14H19N B12315728 N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine

Cat. No.: B12315728
M. Wt: 201.31 g/mol
InChI Key: FKEFBKRIRCYJGS-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C14H19N It is characterized by a cyclopropyl group attached to a cyclobutanamine structure, which is further substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2-methylphenylcyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride
  • N-cyclopropyl-3-(2-methylphenyl)cyclobutanamine

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both cyclopropyl and cyclobutanamine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C14H19N/c1-10-4-2-3-5-14(10)11-8-13(9-11)15-12-6-7-12/h2-5,11-13,15H,6-9H2,1H3

InChI Key

FKEFBKRIRCYJGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(C2)NC3CC3

Origin of Product

United States

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